
Beta-Amyloid (17-42)
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Overview
Description
Beta-Amyloid (17-42) (Aβ17-42) is a 26-residue peptide (sequence: LVFFAEDVGSNKGAIIGLMVGGVVIA) derived from the amyloid precursor protein (APP) through proteolytic cleavage at residues Leu17 and Ala42 . It was first isolated from the diffuse amyloid deposits of Alzheimer’s disease (AD) patients in 1994, where it was identified as a major component of non-fibrillar, lake-like plaques . Unlike full-length Aβ1-42, Aβ17-42 is generated via an alternative processing pathway involving α- and γ-secretases, bypassing β-secretase cleavage . This truncated peptide lacks the N-terminal hydrophilic domain (residues 1–16), which is critical for solubility and oligomerization in longer Aβ isoforms. Aβ17-42 is neurotoxic, activating caspase-8 and c-Jun N-terminal kinase (JNK) to induce apoptosis , and forms stable annular protofilaments that contribute to amyloid pathology .
Scientific Research Applications
Neurotoxicity and Apoptosis Induction
Beta-Amyloid (17-42) has been identified as a neurotoxic peptide that contributes to neuronal cell death, a hallmark of Alzheimer's disease. Research indicates that exposure to this peptide activates caspase-8 and caspase-3 pathways, leading to apoptosis in human neuroblastoma cell lines such as SH-SY5Y and IMR-32. Specifically, the activation of c-Jun N-terminal kinase (JNK) is also noted, suggesting that Aβ (17-42) may induce neuronal apoptosis through a Fas-like mechanism .
Key Findings:
- Cell Lines Used: SH-SY5Y and IMR-32.
- Mechanism: Activation of caspase-8 and caspase-3; moderate JNK activation.
- Inhibitors: Caspase inhibitors effectively block Aβ (17-42)-induced neuronal death.
Role in Alzheimer's Disease Pathology
Beta-Amyloid (17-42) is implicated in the formation of amyloid plaques, which are characteristic of Alzheimer’s pathology. Studies have shown that this peptide can accumulate in the brain and contribute to neurodegenerative processes. The accumulation of Aβ (17-42) is associated with cognitive decline and the progression of Alzheimer’s disease .
Research Implications:
- Amyloid Plaque Formation: Aβ (17-42) contributes to plaque composition.
- Cognitive Impact: Correlation between Aβ levels and cognitive function deterioration.
Immunotherapeutic Applications
Vaccination strategies targeting Aβ peptides, including Aβ (17-42), have been explored for their potential to disrupt amyloid plaque formation. For instance, clinical trials involving AN-1792 immunization demonstrated plaque disruption in transgenic mouse models and some human subjects. However, adverse effects such as meningoencephalitis were reported in some cases .
Case Study Highlights:
- Patient Response: Variability in plaque disruption and cognitive recovery post-vaccination.
- Adverse Effects: Notable side effects necessitate careful monitoring.
Diagnostic Biomarker Potential
Beta-Amyloid (17-42) levels have been studied as potential biomarkers for Alzheimer’s disease diagnosis. Elevated levels of soluble Aβ (42) have been associated with normal cognition, while decreased levels correlate with mild cognitive impairment (MCI) and AD . This suggests that measuring Aβ levels might aid in early detection and monitoring of disease progression.
Diagnostic Insights:
Condition | Soluble Aβ (42) Levels (pg/ml) |
---|---|
Normal Cognition | 864.00 |
Mild Cognitive Impairment | 768.60 |
Alzheimer's Disease | 617.46 |
Therapeutic Development
The development of dual inhibitors targeting both Aβ aggregation and tau protein aggregation represents a promising therapeutic avenue for Alzheimer’s disease management. Recent studies have identified compounds that effectively inhibit both pathways, showcasing the potential for combination therapies .
Emerging Therapeutics:
- Inhibitor Profiles: Compounds exhibiting high inhibition rates for both Aβ (42) and tau aggregation.
- Research Focus: Continued exploration of multi-targeted approaches in drug development.
Q & A
Basic Research Questions
Q. What are the primary structural characteristics of Beta-Amyloid (17-42) oligomers, and how are they determined experimentally?
Methodological Answer: Structural analysis combines solid-state NMR with hydrogen/deuterium exchange to map β-sheet arrangements (residues 18–42) and pairwise mutagenesis to identify stabilizing side-chain interactions. For example, residues 18–26 (β1) and 31–42 (β2) form parallel, in-register β-sheets, confirmed via atomic force microscopy (AFM) .
Q. How do researchers model the aggregation kinetics of Beta-Amyloid (17-42) in vitro?
Methodological Answer: Aggregation kinetics are monitored using thioflavin T fluorescence under controlled pH (5.8–7.4) and ionic strength (50–200 mM NaCl). Transmission electron microscopy (TEM) or cryo-EM is used to validate fibril morphology, with data analyzed via sigmoidal curve fitting to determine lag phases and elongation rates .
Q. What experimental models are suitable for studying Beta-Amyloid (17-42) fibrillization pathways?
Methodological Answer: Synthetic peptide systems with isotopic labeling (e.g., SILK techniques) allow real-time tracking of fibril assembly. Neuronal cell cultures expressing mutant APP (e.g., Swedish mutation) are used to assess physiological aggregation, validated via ELISA quantification of Aβ isoforms .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations clarify the stability of Beta-Amyloid (17-42) annular oligomers?
Methodological Answer: All-atom MD simulations (≥200 ns) compare wild-type and M35A mutants, analyzing hydrophobic interactions (e.g., C-terminal NC-CN interfaces) and geometric constraints. Double-layered oligomers show higher stability due to strong van der Waals forces, correlating with AFM-derived molecular weights .
Q. What approaches resolve contradictions between in vitro and in vivo observations of Beta-Amyloid (17-42) oligomer toxicity?
Methodological Answer: Cross-validation involves transgenic mouse models (e.g., APP/PS1) with controlled Aβ expression and human CSF samples analyzed via immunoprecipitation-mass spectrometry (IP-MS). Discrepancies in oligomer toxicity are addressed by comparing buffer conditions (e.g., lipid bilayer presence) .
Q. How should researchers statistically address variability in Beta-Amyloid (17-42) quantification across immunoassay platforms?
Methodological Answer: Implement standardized normalization using spike-in Aβ controls and inter-laboratory calibration curves. Meta-analyses of multi-center datasets apply ANOVA with Tukey’s post hoc tests, adjusting for platform-specific epitope recognition biases .
Q. What mathematical models are used to study Beta-Amyloid (17-42) clearance rates in Alzheimer’s disease?
Methodological Answer: Pharmacokinetic models (e.g., two-compartment systems) are fitted to SILK data, incorporating rate constants for Aβ production, degradation, and efflux. Public cohort data (e.g., ADNI) are analyzed via nonlinear regression to estimate half-lives and pathological turnover shifts .
Q. Data Analysis and Interpretation
Q. How can researchers differentiate artifact-prone oligomer conformations from physiologically relevant Beta-Amyloid (17-42) structures?
Methodological Answer: Use size-exclusion chromatography (SEC) coupled with native MS to isolate oligomers. Validate biological relevance via neuronal viability assays (MTT/LDH) and Congo red birefringence tests to confirm amyloid-specific β-sheet signatures .
Q. What statistical frameworks are recommended for analyzing contradictory Beta-Amyloid (17-42) fibril growth rates in replicate studies?
Methodological Answer: Apply mixed-effects models to account for batch variability, with Bayesian hierarchical modeling to estimate confidence intervals for growth rates. Sensitivity analyses exclude outliers identified via Grubbs’ test .
Q. Experimental Design Considerations
Q. How to optimize sample preparation protocols for Beta-Amyloid (17-42) to minimize aggregation artifacts?
Methodological Answer: Use hexafluoroisopropanol (HFIP) pretreatment to dissolve pre-existing aggregates, followed by lyophilization and reconstitution in 20 mM NaOH. Immediate dilution into neutral PBS (pH 7.4) prevents artificial oligomerization, validated via dynamic light scattering (DLS) .
Comparison with Similar Compounds
Comparative Analysis of Aβ17-42 with Similar Amyloid-β Isoforms
Structural and Sequence Differences
Aβ17-42 is one of several proteolytic fragments of APP. Key isoforms for comparison include:
- Aβ1-42 : Full-length peptide (42 residues) with high propensity for fibril formation.
- Aβ1-40 : Shorter by two C-terminal residues, associated with vascular deposits.
- Aβ17-40 : Truncated form of Aβ1-40, also termed the "p3 fragment."
Table 1: Sequence and Biophysical Properties
*Full sequence: DAEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVVIA
Aggregation and Stability
- Aβ17-42 : Forms double-layered annular structures stabilized by hydrophobic C-terminal interactions (NC-CN interface) . These oligomers exhibit weaker adsorption to charged interfaces compared to Aβ1-42 and Aβ1-40, requiring lower salt concentrations (0.15 M vs. 0.35 M) to observe surface interactions .
- Aβ1-42 : Generates cross-β sheet fibrils and soluble neurotoxic oligomers linked to synaptic dysfunction .
- Aβ1-40 : Predominantly forms less stable oligomers, with aggregation kinetics modulated by salt concentration .
- Aβ17-40 : Lacks the C-terminal IA residues, reducing hydrophobicity and likely impairing annular assembly .
Table 2: Aggregation Profiles
Metric | Aβ17-42 | Aβ1-42 | Aβ1-40 |
---|---|---|---|
Critical Salt (M) | 0.15 | 0.35 | 0.35 |
Protofibril Type | Annular | Fibrillar | Oligomeric |
Hydrophobicity | High (C-terminal IA) | Moderate | Moderate |
Pathological Roles and Toxicity
- Aβ17-42 : Localizes to diffuse plaques and induces apoptosis via caspase-8/JNK activation, independent of caspase-9 . Its annular structures may disrupt membrane integrity .
- Aβ1-42 : Predominates in neuritic plaques and drives oxidative stress, synaptic loss, and tau hyperphosphorylation .
- Aβ1-40 : Less toxic than Aβ1-42 but contributes to cerebrovascular amyloidosis .
- Aβ17-40 : Co-localizes with Aβ17-42 in diffuse deposits but shows reduced toxicity in vitro .
Table 3: Disease Associations
Feature | Aβ17-42 | Aβ1-42 | Aβ1-40 |
---|---|---|---|
Plaque Type | Diffuse | Neuritic | Vascular |
Toxicity Pathway | Caspase-8/JNK | Oxidative stress | Not well defined |
CSF Levels | Not quantified | Correlates with CI | Lower than Aβ1-42 |
Analytical Challenges and Therapeutic Implications
Aβ17-42 is challenging to detect in biofluids due to its low abundance and insolubility. While Aβ1-42 levels in cerebrospinal fluid (CSF) are established biomarkers for AD , Aβ17-42 is primarily identified in brain tissue via advanced mass spectrometry . Therapeutically, compounds like TRV 101 inhibit Aβ oligomerization broadly , but structure-specific agents targeting Aβ17-42’s annular protofilaments remain under exploration .
Preparation Methods
Preparation Methods of Beta-Amyloid (17-42)
Peptide Synthesis
Beta-Amyloid (17-42) peptides are typically synthesized using solid-phase peptide synthesis (SPPS) techniques, which allow for precise control over the amino acid sequence.
Fmoc/tBu SPPS : This is the most common method, where the peptide chain is assembled stepwise on a resin with temporary Fmoc protection of amino groups and tert-butyl-based side-chain protections. Microwave-assisted SPPS has been employed to accelerate synthesis and reduce aggregation during assembly, improving yield and purity.
Boc/Bzl SPPS : An alternative strategy uses Boc (tert-butyloxycarbonyl) protection and benzyl side-chain protections. This method has been used in a convergent synthesis approach where peptide fragments are synthesized separately and then coupled on resin to minimize side products.
Fragment Condensation : To overcome difficulties in synthesizing long peptides like Beta-Amyloid (17-42), fragment condensation on resin has been used, where shorter peptide fragments are synthesized and then joined. This reduces side reactions and improves overall yield.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is used extensively to purify the crude peptide after cleavage from resin. Multiple rounds of purification may be necessary to remove truncated sequences and side products such as Aβ18-42 and Aβ26-42.
Gel-Filtration Chromatography : Gel-filtration HPLC with solvents like hexafluoroisopropanol (HFIP) can separate low molecular weight impurities from the desired peptide.
Size-Exclusion Chromatography (SEC) : For preparing monomeric Beta-Amyloid (17-42), SEC is used to remove pre-existing aggregates and obtain seed-free monomeric peptide solutions. This step is crucial before aggregation studies or biological assays.
Solubilization and Aggregation Control
Initial Solubilization : Lyophilized Beta-Amyloid (17-42) is first solubilized in ultra-pure water and the pH adjusted to alkaline (pH ~10) using NaOH to promote monomerization and prevent premature aggregation.
Centrifugation : The peptide solution is centrifuged at high speed (e.g., 20,000 g for 15 minutes at 4°C) to remove insoluble aggregates.
Monomeric Preparation : After centrifugation, SEC is performed to isolate monomeric peptides free from oligomers or fibrils.
Oligomeric Preparation : Oligomeric Beta-Amyloid (17-42) is prepared by incubating monomeric peptides at the end of the lag phase of aggregation, typically monitored by Thioflavin-T fluorescence, yielding a heterogeneous mixture of protofibrils and annular assemblies.
Fibrillar Preparation : Fibrils are formed by incubating peptide solutions at physiological temperature (e.g., 37°C) until the plateau phase of fibril formation is reached, confirmed by fluorescence assays and electron microscopy.
Specific Protocol Example for Aggregated Forms
Hexafluoroisopropanol (HFIP) Treatment : The peptide powder is first dissolved at 1 mM in HFIP to disaggregate pre-formed aggregates, then dried under vacuum to form a film.
Resuspension in DMSO : The film is resuspended in dry dimethyl sulfoxide (DMSO) at 5 mM concentration.
Fibrillar Aggregation : For fibrils, dilute the DMSO solution in 10 mM HCl to 100 μM and incubate at 37°C for 24 hours.
Oligomeric Aggregation : For oligomers, dilute the DMSO solution in phenol red-free Ham’s F-12 medium to 100 μM and incubate at 4°C for 24 hours.
Research Findings and Comparative Data
Additional Notes on Preparation Challenges and Optimization
The hydrophobic nature of the C-terminal region of Beta-Amyloid (17-42) drives rapid aggregation, complicating synthesis and handling.
Use of solubilizing tags (e.g., lysine residues) at the C-terminus has been explored to improve solubility and facilitate purification.
Oxidation state of methionine residues can affect peptide aggregation and synthesis efficiency; incorporation of oxidized methionine allows use of DMSO as a co-solvent during synthesis, which helps reduce aggregation.
Microwave-assisted SPPS and high-efficiency SPPS (HE-SPPS) methods shorten synthesis time and improve yield and purity, enabling more efficient preparation of Beta-Amyloid peptides.
Properties
Molecular Weight |
2577.1 |
---|---|
sequence |
LVFFAEDVGSNKGAIIGLMVGGVVIA |
Origin of Product |
United States |
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